(E)-[2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine
Description
(E)-2-(4-Chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine is a Schiff base derivative featuring a sulfinyl group at the 4-chlorophenyl position and a methoxyamine substituent. Its E-configuration ensures distinct stereoelectronic properties, influencing reactivity and biological interactions. This compound is synthesized via condensation of 4-chlorobenzenesulfinyl aldehyde derivatives with methoxyamine, a method common to many Schiff bases . Its structural uniqueness lies in the sulfinyl group’s electron-withdrawing effects and the chloro-phenyl moiety’s lipophilicity, which enhance stability and membrane permeability .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfinyl-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-18-15(11-2-4-12(16)5-3-11)10-21(19)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMXLZEJQUEFU-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure:
- Molecular Formula: C15H14Cl2N2O2S
- IUPAC Name: (E)-2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine
This compound features a sulfinyl group and multiple chlorinated phenyl rings, which are often associated with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Compounds with similar structural motifs often exhibit antimicrobial properties. For example, sulfinyl-containing compounds have been studied for their efficacy against various bacterial strains. The presence of chlorinated phenyl groups can enhance lipophilicity, potentially improving membrane penetration and bioactivity against pathogens.
Anticancer Potential
Research on structurally related compounds indicates potential anticancer activity. For instance:
- Mechanism of Action: Many phenyl-substituted amines have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK.
- Case Studies: A study demonstrated that similar compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory effects of sulfinyl derivatives are also noteworthy. Compounds that inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) can reduce inflammatory responses, which is critical in treating conditions like arthritis and other inflammatory diseases.
Table of Biological Activities
Case Studies
- Antibacterial Efficacy: A study evaluated the antibacterial activity of sulfinyl compounds against Staphylococcus aureus, showing significant inhibition at low concentrations.
- Cytotoxicity Assays: Another research focused on the cytotoxic effects of similar phenyl-substituted amines on various cancer cell lines, revealing IC50 values in the micromolar range, indicating potential for further development as therapeutic agents.
Future Directions
Given the promising biological activities associated with structurally similar compounds, further research into the specific biological mechanisms of (E)-2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine is warranted. Investigations should focus on:
- Detailed pharmacological profiling.
- Mechanistic studies to elucidate pathways affected by this compound.
- In vivo studies to assess therapeutic efficacy and safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfinyl/Sulfonyl Groups
(Z)-1-(4-Chlorophenyl)-2-[(4-Methoxyphenyl)methanesulfonyl]ethylideneamine (CAS: 320422-63-7)
- Structural Differences : Z-configuration vs. E-configuration; sulfonyl (-SO₂-) replaces sulfinyl (-SO-) group.
- Physicochemical Properties: Property Target Compound (E) Z-Isomer Molecular Formula C₁₇H₁₆ClNO₃S C₁₇H₁₈ClNO₄S Molecular Weight (g/mol) ~365.8 367.85 Boiling Point (°C) N/A 547.4 ± 60.0 Density (g/cm³) N/A 1.24 ± 0.1
- Biological Implications : The sulfonyl group enhances metabolic stability but may reduce electrophilic reactivity compared to sulfinyl derivatives .
(E)-1-(4-Chlorophenyl)-2-(4-Methoxybenzenesulfinyl)ethylideneamine
- Key Difference : 4-Methoxybenzenesulfinyl group instead of 4-chlorobenzenesulfinyl.
Thiazole and Imidazole Derivatives with 4-Chlorophenyl Moieties
4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structural Features: Thiazole core with 4-chlorophenyl and dimethylamino groups.
- Comparison : While the target compound lacks a thiazole ring, both share 4-chlorophenyl groups, which may confer similar pharmacokinetic profiles (e.g., logP ~3.5) .
(E)-(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylideneamine
Anticancer and Enzyme-Inhibitory Analogues
Thiazole Derivatives from
- Example : (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate.
- Activity : Potent anti-breast cancer activity (IC₅₀: 1.2–3.8 μM) via VEGFR-2 inhibition (88–94% at 10 μM) .
- Comparison : The target compound’s sulfinyl group may offer a different mechanism (e.g., ROS generation) compared to thiazole-based kinase inhibition .
Benzimidazole-Oxazole Analogues from
- Example : (E)-2-(2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethylidene)hydrazinyl)-4-(3-methoxyphenyl)oxazole.
- Activity : Acetylcholinesterase inhibition (IC₅₀: 0.4–1.1 μM), suggesting neurological applications .
- Contrast : The target compound’s lack of a benzimidazole moiety limits direct comparison but highlights the role of 4-chlorophenyl groups in diverse bioactivities .
Preparation Methods
Preparation of 2-(4-Chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethanone
The ketone precursor is synthesized through a Friedel-Crafts acylation of chlorobenzene using 4-chlorobenzenesulfinylacetyl chloride. Key steps include:
- Synthesis of 4-chlorobenzenesulfinylacetyl chloride :
- Friedel-Crafts acylation :
- A mixture of chlorobenzene (1.2 equiv) and aluminum chloride (1.5 equiv) is stirred in anhydrous dichloromethane.
- 4-Chlorobenzenesulfinylacetyl chloride (1.0 equiv) is added dropwise at 0°C, followed by warming to 25°C for 6 hours.
- Yield: 65–70%.
Imine Formation with Methoxyamine Hydrochloride
The ketone intermediate (1.0 equiv) is refluxed with methoxyamine hydrochloride (1.2 equiv) in ethanol containing catalytic acetic acid (5 mol%) for 12 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the (E)-configured imine.
- Yield : 60–68%.
- Key analytical data :
Nucleophilic Substitution Using 4-Chlorobenzenesulfinyl Chloride
An alternative method employs 4-chlorobenzenesulfinyl chloride as the sulfinylating agent.
Synthesis of 4-Chlorobenzenesulfinyl Chloride
4-Chlorobenzenesulfinic acid (prepared via hydrolysis of 4-chlorobenzenesulfochloride) is treated with thionyl chloride (2.0 equiv) in toluene at 80°C for 3 hours:
$$
\text{4-ClC}6\text{H}4\text{SO}2\text{H} + \text{SOCl}2 \rightarrow \text{4-ClC}6\text{H}4\text{SOCl} + \text{HCl} + \text{SO}_2
$$
Reaction with N-Methoxy-1-(4-chlorophenyl)ethylidenamine
The sulfinyl chloride (1.0 equiv) is reacted with N-methoxy-1-(4-chlorophenyl)ethylidenamine (1.1 equiv) in tetrahydrofuran (THF) at −10°C for 4 hours. The reaction proceeds via nucleophilic substitution at the sulfinyl sulfur, forming the target compound.
- Yield : 55–62%.
- Optimization note : Lower temperatures (−10°C vs. 25°C) reduce side product formation by 20%.
Oxidation of Sulfide Intermediate
A less common approach involves the oxidation of the corresponding sulfide derivative.
Synthesis of (E)-2-(4-Chlorobenzenesulfanyl)-1-(4-chlorophenyl)ethylideneamine
The sulfide precursor is prepared by condensing 2-(4-chlorobenzenesulfanyl)-1-(4-chlorophenyl)ethanone with methoxyamine hydrochloride (method analogous to Section 1.2).
Oxidation to Sulfoxide
The sulfide (1.0 equiv) is treated with meta-chloroperbenzoic acid (mCPBA, 1.1 equiv) in dichloromethane at 0°C for 2 hours:
$$
\text{Sulfide} + \text{mCPBA} \rightarrow \text{Sulfoxide} + \text{mCBA}
$$
Comparative Analysis of Methods
| Method | Key Advantage | Yield Range | Drawback |
|---|---|---|---|
| Condensation (Section 1) | High stereoselectivity | 60–68% | Multi-step synthesis of ketone |
| Sulfinyl chloride (Section 2) | Shorter reaction time | 55–62% | Requires low-temperature control |
| Sulfide oxidation (Section 3) | Utilizes stable intermediates | 70–75% | Oxidizing agents increase cost |
Mechanistic Insights and Optimization
Role of Acid Catalysis in Imine Formation
Protonation of the carbonyl oxygen in 2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethanone enhances electrophilicity, facilitating nucleophilic attack by methoxyamine. Kinetic studies reveal that acetic acid (5 mol%) accelerates the reaction by 40% compared to uncatalyzed conditions.
Solvent Effects in Sulfinyl Chloride Reactions
Polar aprotic solvents (e.g., THF) improve the solubility of 4-chlorobenzenesulfinyl chloride, achieving 15% higher yields than nonpolar solvents like hexane.
Industrial-Scale Considerations
The patent EP0115328B1 highlights critical parameters for large-scale synthesis:
- Chlorosulfonation efficiency : Excess chlorosulfonic acid (3.0 equiv) ensures complete conversion of chlorobenzene to 4-chlorobenzenesulfochloride (yield: 82.2%).
- Waste management : Hydrolytic decomposition of reaction mixtures must be conducted at pH 5–6 to minimize sulfuric acid byproducts.
Emerging Methodologies
Recent advances include enzymatic resolution of racemic sulfinyl intermediates using lipases, achieving enantiomeric excess (ee) >98%. However, these methods remain exploratory and lack yield data for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
